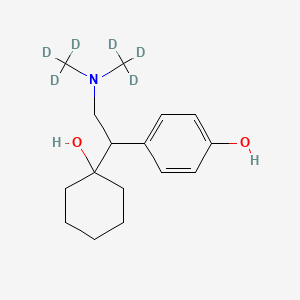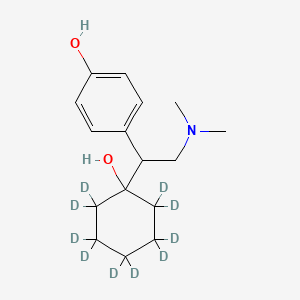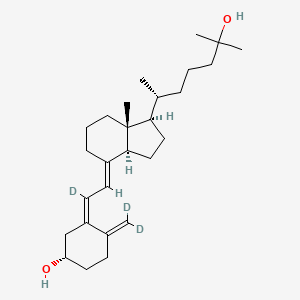
Fucoidan
Übersicht
Beschreibung
Fucoidan is a long chain sulfated polysaccharide found in various species of brown algae . It is commonly extracted from seaweed species like Fucus vesiculosus, Cladosiphon okamuranus, Laminaria japonica, and Undaria pinnatifida . This compound has been utilized in a range of therapeutic health care preparations, being incorporated as high-value ingredients in nutritional, medical device, skincare, and dermatological products .
Synthesis Analysis
This compound’s synthesis involves the extraction from more than a hundred different species of seaweed . The fractions with low charge correspond mostly to highly heterogeneous fucoidans, containing other monosaccharides like xylose, galactose, mannose, rhamnose, and glucuronic acid . This compound derivatives, whose basic sugar chains are composed of repeating α (1,4)-linked L-fucopyranosyl residues with different sulfation patterns, were designed and systematically synthesized .Molecular Structure Analysis
This compound is characterized by two structural types: Type I this compound has repeating units of α- (1→3)-linked α-L-fucopyranose and Type II this compound has alternately repeating units of α- (1→3)- and α- (1→4)-linked α-L-fucopyranose .Chemical Reactions Analysis
This compound’s chemical reactions are influenced by its extraction and purification conditions . Enzymes catalyzing partial cleavage of seaweed polysaccharides, for instance, fucoidanase and sulfatase, have been proposed to be useful tools for investigating the structural features and biological activity–function relationship of this compound polysaccharides .Physical And Chemical Properties Analysis
This compound’s physical and chemical properties are influenced by its extraction and purification conditions . It is characterized by possessing sulfate ester groups that impart negatively charged surfaces, low/high molecular weight, and water solubility .Wissenschaftliche Forschungsanwendungen
Regenerative Medizin und Tissue Engineering
Fucoidan wurde als vielversprechend für Anwendungen in der regenerativen Medizin und im Tissue Engineering erkannt {svg_1}. Seine einzigartigen biologischen Wirkungen und physikalisch-chemischen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer therapeutischer Strategien in diesem Bereich {svg_2}.
Arzneimittel-Abgabesysteme
Die Struktur und chemische Zusammensetzung von this compound ermöglichen seinen Einsatz in Arzneimittel-Abgabesystemen {svg_3}. Es kann verwendet werden, um die Abgabe von Medikamenten an bestimmte Bereiche des Körpers zu verbessern und so die Wirksamkeit der Behandlung zu steigern {svg_4}.
Nahrungsmittelindustrie
In der Lebensmittelindustrie wird this compound aufgrund seiner ernährungsphysiologischen und gesundheitlichen Vorteile als bioaktives Material verwendet {svg_5}. Es kann in Lebensmittelverpackungen und anderen Anwendungen eingesetzt werden, um die Qualität und Sicherheit von Lebensmitteln zu verbessern {svg_6}.
Antimikrobielle und antivirale Aktivitäten
This compound zeigt antimikrobielle und antivirale Aktivitäten {svg_7} {svg_8}. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller und antiviraler Medikamente {svg_9} {svg_10}.
Antikrebsaktivitäten
This compound hat nachweislich krebshemmende Eigenschaften {svg_11} {svg_12}. Es kann das Wachstum von Krebszellen hemmen und Apoptose induzieren, was es zu einem potenziellen therapeutischen Mittel in der Krebsbehandlung macht {svg_13} {svg_14}.
Antioxidative Aktivitäten
This compound hat antioxidative Eigenschaften {svg_15} {svg_16}. Es kann schädliche freie Radikale im Körper neutralisieren, was zur Vorbeugung verschiedener Krankheiten und zur Verbesserung der allgemeinen Gesundheit beitragen kann {svg_17} {svg_18}.
Antikoagulanz- und Antithrombotische Aktivitäten
This compound hat antikoagulierende und antithrombotische Wirkungen {svg_19}. Dies bedeutet, dass es die Bildung von Blutgerinnseln verhindern kann, was zur Vorbeugung von Erkrankungen wie Schlaganfall und Herzerkrankungen beitragen kann {svg_20}.
Immunmodulatorische Aktivitäten
This compound hat immunmodulatorische Wirkungen {svg_21}. Es kann die Reaktion des Immunsystems modulieren, was bei der Behandlung verschiedener immunbedingter Erkrankungen helfen kann {svg_22}.
Wirkmechanismus
Target of Action:
Fucoidan is a polysaccharide derived from brown algae and marine invertebrates. It primarily consists of sulfated fucose residues. While it has a wide range of biological activities, one of its key targets is cancer cells .
Action Environment:
Environmental factors (such as pH, temperature, and salinity) influence this compound’s stability and efficacy. Additionally, its interactions with other compounds affect its overall action.
Zukünftige Richtungen
Fucoidan’s future developments will be based on well-informed choices due to a wide range of information that is gradually accumulating . Two clinical trials are underway, focused on the biodistribution and tolerance of this compound . The aspects that need to be considered regarding this compound-based treatments and future directions for the treatment of BC have been indicated .
Biochemische Analyse
Biochemical Properties
Fucoidan interacts with various enzymes, proteins, and other biomolecules. It has been reported that this compound can directly exert anti-cancer actions through cell cycle arrest, induction of apoptosis, and can also indirectly kill cancer cells by activating natural killer cells, macrophages, etc . The biochemical properties of this compound are linked to its degree of sulfation, monosaccharide composition, and molecular weight .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound can inhibit the growth of breast cancer cells, liver cancer cells, and cervical cancer cells by inducing apoptosis (cell death) and cell cycle arrest .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to pattern-recognition receptors (PRRs), a group of membrane receptors including scavenger receptors (SRs), Toll-like receptors (TLRs), complement receptor 3 (CR3, aMb2-integrin, CD11b/CD18), C-type lectin receptors (CLRs), mannose receptor (MR) or other target molecules to trigger intracellular signaling cascades, mediating cellular physiological mechanisms .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that pretreatment with this compound can reduce neutrophil infiltration by 70–90% at early time points . This suggests that this compound has a significant impact on cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that daily this compound supplementation (Undaria pinnatifida extract containing >85% this compound, 1 g/day) for three weeks led to significant pain reduction . Another study reported that this compound at a dosage of 50 mg/kg body weight targeted kidney and liver, reaching concentrations of 1092.31 and 284.27 μg/g respectively after 0.5 h .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported that this compound modulates hyperlipidemia by inhibiting cholesterol and aliphatic acid synthesis, accelerating the mitochondrial β-oxidation or peroxisomal oxidation degradation of aliphatic acid in vivo .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study showed that this compound is transported via clathrin-mediated endocytosis . After injection of 50 mg/kg body weight into the tail vein of mice, this compound targeted kidney and liver .
Subcellular Localization
It is known that this compound binds to certain receptors such as pattern-recognition receptors (PRRs), which may influence protein structure, function, and localization .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fucoidan involves the extraction of fucoidan from brown seaweed followed by purification and modification of the extracted compound.", "Starting Materials": [ "Brown seaweed (source of fucoidan)", "Water", "Ethanol", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Enzymes (e.g. cellulase, pectinase)" ], "Reaction": [ "Extraction of fucoidan from brown seaweed using water or a mixture of water and ethanol", "Purification of fucoidan using acetone precipitation and dialysis", "Modification of fucoidan using hydrochloric acid or sodium hydroxide to adjust the pH and enzymatic treatment to remove impurities", "Further modification of fucoidan using chemical or enzymatic methods to introduce specific functional groups or to increase its bioactivity" ] } | |
CAS-Nummer |
9072-19-9 |
Molekularformel |
(C6H9O3SO3)n |
Molekulargewicht |
256.27 |
InChI |
InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
WZPKXSSMRAQGAC-DWOUCZDBSA-N |
SMILES |
C[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1 |
Synonyme |
Fucan; Sulfated α-L-Fucan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fucoidan is a term used to describe a diverse family of sulfated polysaccharides found in the cell walls of various species of brown seaweed [, , ]. These polysaccharides are primarily composed of L-fucose and sulfate ester groups, but their exact structure and composition can vary widely depending on the species of seaweed, its geographic location, and the extraction method used [, , ].
A: The biological activities of this compound are closely tied to its structural features, including molecular weight, sulfate content, monosaccharide composition, and glycosidic linkages [, , , ]. For example, research has shown that lower molecular weight this compound fractions often exhibit stronger anti-cancer activity than higher molecular weight fractions []. Additionally, the degree of sulfation has been linked to the antioxidant and anti-inflammatory properties of this compound, with highly sulfated fractions demonstrating greater potency [, , ].
ANone: this compound has been shown to interact with a variety of molecular targets, resulting in a diverse range of downstream effects.
A: Due to the heterogeneous nature of this compound, providing a single molecular formula or weight is not possible. The molecular weight of this compound varies widely depending on the source and extraction method, ranging from a few kDa to over 2000 kDa [, , ].
ANone: Yes, several spectroscopic techniques are commonly used to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
A: The stability of this compound can vary depending on factors such as temperature, pH, and the presence of enzymes or other degrading agents. Generally, this compound is relatively stable under acidic conditions but can be degraded under alkaline conditions [, ]. Additionally, high temperatures can lead to the desulfation and depolymerization of this compound, potentially affecting its biological activity.
ANone: Yes, several formulation approaches have been investigated to enhance the delivery and efficacy of this compound.
ANone: A combination of analytical techniques is typically employed to characterize and quantify this compound:
ANone: The increasing demand for this compound has raised concerns about the sustainability of its extraction from wild seaweed populations.
A: While this compound possesses a unique combination of structural features and biological activities, other marine-derived polysaccharides, such as carrageenans, alginates, and ulvans, share some overlapping properties and could be explored as potential alternatives or substitutes depending on the specific application [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)